molecular formula C16H10ClF2NO2S B4950869 3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4950869
M. Wt: 353.8 g/mol
InChI Key: LHSWTUJIWGQIEQ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, a chloro substituent, and a difluoromethoxyphenyl group

Properties

IUPAC Name

3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NO2S/c17-13-9-5-1-4-8-12(9)23-14(13)15(21)20-10-6-2-3-7-11(10)22-16(18)19/h1-8,16H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSWTUJIWGQIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenol and a suitable alkyne or alkene precursor under acidic or basic conditions.

    Introduction of Chloro Group: Chlorination of the benzothiophene core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a difluoromethoxybenzene derivative reacts with the chlorinated benzothiophene.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The difluoromethoxyphenyl group can enhance binding affinity to certain proteins or enzymes, while the benzothiophene core provides structural rigidity. The chloro and carboxamide groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-phenyl-1-benzothiophene-2-carboxamide: Lacks the difluoromethoxy group, which may reduce its binding affinity and specificity.

    N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide: Lacks the chloro group, potentially altering its reactivity and biological activity.

    3-chloro-N-[2-(methoxy)phenyl]-1-benzothiophene-2-carboxamide: The methoxy group instead of difluoromethoxy may affect its chemical stability and interactions.

Uniqueness

The presence of both the chloro and difluoromethoxy groups in 3-chloro-N-[2-(difluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

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